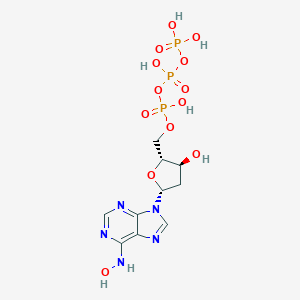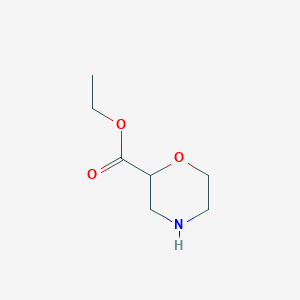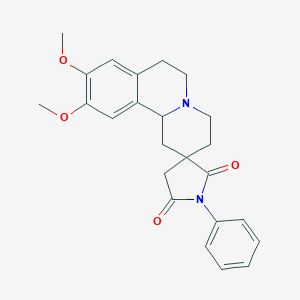
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide, also known as spiroimidazoline compound, is a chemical compound that has gained attention due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is not fully understood, but it is believed to involve the modulation of various cellular pathways. The compound has been shown to interact with specific proteins and enzymes involved in cell signaling, gene expression, and metabolism. It is also believed to affect the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Spiroimidazoline compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also demonstrated antimicrobial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Spiroimidazoline compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize in large quantities. However, the compound has some limitations, including its relatively low potency compared to other anti-cancer drugs and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. One direction is to improve the potency and selectivity of the compound for specific cancer types. Another direction is to explore the potential of the compound as a combination therapy with other anti-cancer drugs. Additionally, the compound could be further optimized for its anti-inflammatory and antimicrobial activities. Finally, the pharmacokinetics and pharmacodynamics of the compound need to be further investigated to improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is a promising chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and antimicrobial activities, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound can be achieved through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone to form a benzylidene cyclohexanone intermediate. The intermediate then undergoes a series of reactions, including reduction, cyclization, and spirocyclization, to yield the 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Spiroimidazoline compound has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. The compound has been shown to exhibit anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has shown promising activity against various bacterial and fungal pathogens.
Propriétés
Numéro CAS |
105440-26-4 |
|---|---|
Nom du produit |
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide |
Formule moléculaire |
C24H26N2O4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C24H26N2O4/c1-29-20-12-16-8-10-25-11-9-24(14-19(25)18(16)13-21(20)30-2)15-22(27)26(23(24)28)17-6-4-3-5-7-17/h3-7,12-13,19H,8-11,14-15H2,1-2H3 |
Clé InChI |
SLYNDLWSLFXNEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
SMILES canonique |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
Synonymes |
1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide P-BQS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



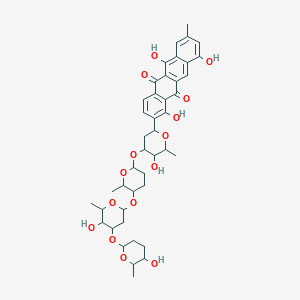
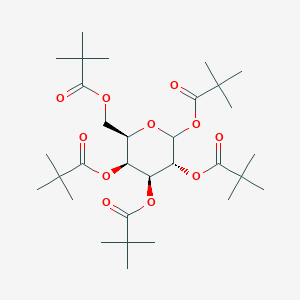
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
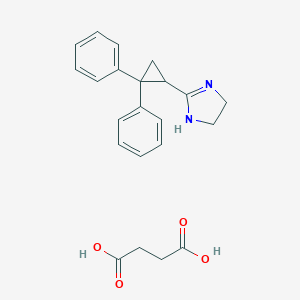
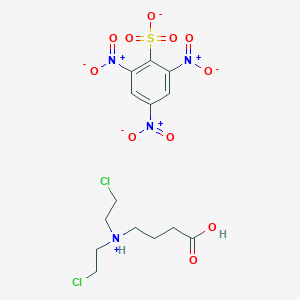
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
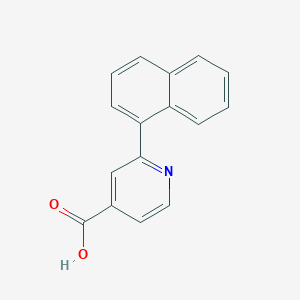
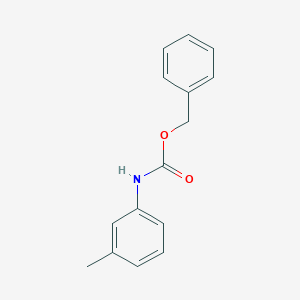
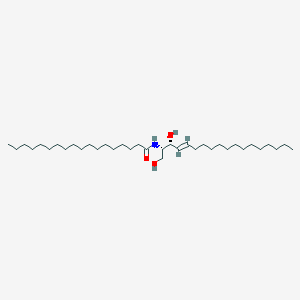
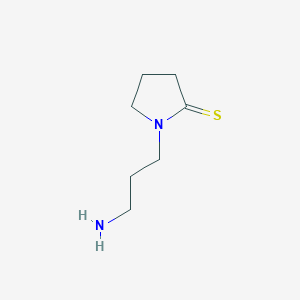
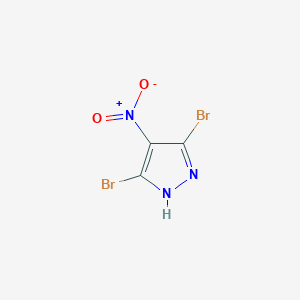
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
